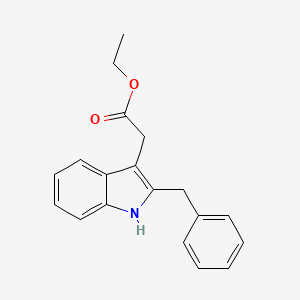

Ethyl (2-benzyl-1H-indol-3-yl)acetate

Description

Ethyl (2-benzyl-1H-indol-3-yl)acetate is a 2,3-disubstituted indole derivative characterized by a benzyl group at the 2-position and an ethyl acetate moiety at the 3-position of the indole core. Indoles are privileged scaffolds in medicinal chemistry due to their prevalence in natural products and pharmaceuticals, with over 200 derivatives in clinical use or trials . This compound belongs to the class of indole-3-acetic acid esters, which are of interest as prodrugs for anticancer and antitumor applications due to their ability to modulate biological pathways such as cyclooxygenase (COX) inhibition or serotonin receptor interactions .

Properties

CAS No. |

785815-28-3 |

|---|---|

Molecular Formula |

C19H19NO2 |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

ethyl 2-(2-benzyl-1H-indol-3-yl)acetate |

InChI |

InChI=1S/C19H19NO2/c1-2-22-19(21)13-16-15-10-6-7-11-17(15)20-18(16)12-14-8-4-3-5-9-14/h3-11,20H,2,12-13H2,1H3 |

InChI Key |

VZSNIGKCPFTJJH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(NC2=CC=CC=C21)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-benzyl-1H-indol-3-yl)acetate typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-benzyl-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

Ethyl (2-benzyl-1H-indol-3-yl)acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl (2-benzyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural analogs and their distinguishing features:

†Calculated based on analogous structures.

Key Research Findings

Substituent Effects: Electron-withdrawing groups (e.g., nitro, cyano) enhance biological activity but may reduce solubility. The benzyl group balances lipophilicity and metabolic stability .

Synthetic Efficiency : Multi-step cascades (e.g., aza-alkylation/Michael addition) achieve higher complexity but lower yields (~60–70%) compared to single-step esterification (~85–90%) .

Thermodynamic Stability : Ethyl acetate esters are prone to hydrolysis under acidic/basic conditions, necessitating prodrug strategies for targeted delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.